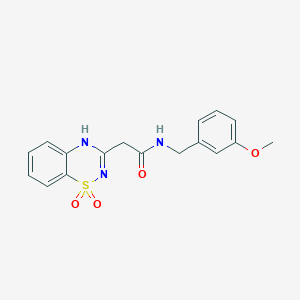

![molecular formula C11H10F2N2OS B2798141 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine CAS No. 2202416-51-9](/img/structure/B2798141.png)

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

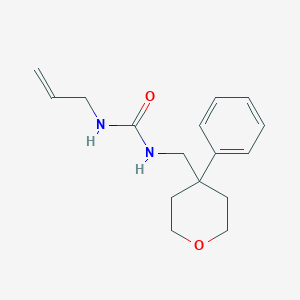

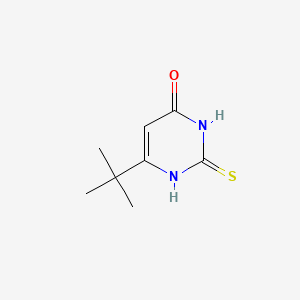

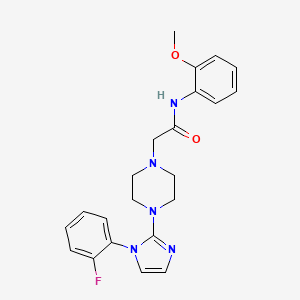

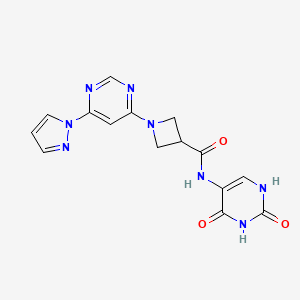

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. This compound is a thienopyrimidine derivative, which has shown promising results in various biological assays.

Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Pyrimidine derivatives, such as the pyranopyrimidine core, are crucial for the pharmaceutical industry due to their synthetic versatility and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to the structure of interest, employs hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. This approach facilitates the development of lead molecules through one-pot multicomponent reactions, highlighting the importance of pyrimidine derivatives in drug discovery and development (Parmar, Vala, & Patel, 2023).

Anti-inflammatory and SAR Studies

Pyrimidine derivatives exhibit a range of pharmacological effects including anti-inflammatory properties. The structure-activity relationships (SARs) of pyrimidines have been extensively studied, revealing that modifications in the pyrimidine nucleus significantly influence their biological activity. This suggests potential applications in developing new anti-inflammatory agents (Rashid et al., 2021).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives are also used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes in optical sensors. This application extends the relevance of pyrimidine compounds beyond pharmaceuticals into materials science, indicating a broad spectrum of research applications (Jindal & Kaur, 2021).

Anti-cancer Applications

The anticancer potential of pyrimidine derivatives in fused scaffolds has been underscored in patent literature, reflecting the extensive research interest in pyrimidine-based scaffolds for cancer treatment. These studies demonstrate the diverse mechanisms through which pyrimidine derivatives exert their cell-killing effects, hinting at their potential to interact with various enzymes, targets, and receptors (Kaur et al., 2014).

Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, underscoring the therapeutic potential of pyrimidine derivatives in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Mécanisme D'action

Target of Action

Thieno[2,3-d]pyrimidines are known to be key structural fragments of antiviral agents

Mode of Action

It’s known that thieno[2,3-d]pyrimidines can undergo a process known as the dimroth rearrangement . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This could potentially affect the compound’s interaction with its targets.

Biochemical Pathways

Given that thieno[2,3-d]pyrimidines are key structural fragments of antiviral agents , it can be inferred that this compound may interact with pathways related to viral replication or infection

Result of Action

Given that thieno[2,3-d]pyrimidines are key structural fragments of antiviral agents , it can be inferred that this compound may have antiviral effects

Propriétés

IUPAC Name |

4-[(3,3-difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2OS/c12-11(13)3-7(4-11)5-16-9-8-1-2-17-10(8)15-6-14-9/h1-2,6-7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRZJMXDEOPYMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2798062.png)

![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)

![N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2798068.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2798077.png)

![1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2798080.png)

![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2798081.png)